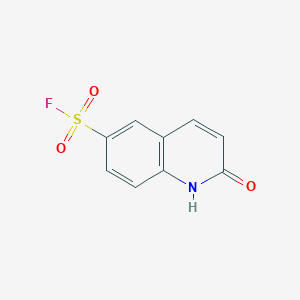

2-Oxo-1H-quinoline-6-sulfonyl fluoride

Description

2-Oxo-1H-quinoline-6-sulfonyl fluoride is a heterocyclic sulfonyl fluoride derivative characterized by a quinoline backbone substituted with a sulfonyl fluoride group at position 6 and a ketone at position 2. Sulfonyl fluorides are generally less reactive than sulfonyl chlorides due to the stronger C–F bond, making them valuable in bioconjugation and enzyme inhibition studies1.

Properties

IUPAC Name |

2-oxo-1H-quinoline-6-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITWPKGYNQHMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1H-quinoline-6-sulfonyl fluoride typically involves the reaction of quinoline derivatives with sulfonyl fluoride reagents. One common method is the reaction of 2-oxo-1H-quinoline with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1H-quinoline-6-sulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under appropriate conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Quinoline Derivatives: Formed from oxidation or reduction reactions.

Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Medicinal Chemistry

-

Drug Development : The compound is utilized in the synthesis of various pharmaceuticals. Its derivatives have shown promising biological activities, including anticancer and antimicrobial properties.

- Anticancer Activity : Studies have demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Compound Cancer Cell Line IC50 (µg/mL) 32 C-32 2.5 25 MDA-MB-231 3 41 A549 5 - Antimicrobial Activity : Derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA), showing effective inhibition.

- Enzyme Activation : Notably, some derivatives activate the M2 isoform of pyruvate kinase (PKM2), which plays a role in tumor metabolism. This activation can potentially inhibit tumor proliferation.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the formation of complex molecules through various reactions:

- Substitution Reactions : It reacts with amines to form sulfonamide derivatives.

- Hydrolysis : The sulfonyl fluoride can be hydrolyzed to yield sulfonic acid under aqueous conditions.

Study on Anticancer Properties

A detailed investigation into the anticancer properties of 2-Oxo-1H-quinoline-6-sulfonyl fluoride derivatives revealed their potential as chemotherapeutics. In vitro assays indicated that certain compounds displayed IC50 values comparable to established drugs like Doxorubicin, suggesting their viability as alternative treatments.

Research on Antiviral Activity

Recent studies explored the antiviral potential of these compounds against human coronaviruses. Findings indicated that specific derivatives exhibited promising antiviral activity, warranting further investigation into their mechanisms and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-Oxo-1H-quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The quinoline ring may also interact with other molecular targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Oxo-1H-quinoline-6-sulfonyl fluoride with two structurally related sulfonyl chlorides: 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride () and 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (). Key differences in substituents, molecular properties, and hazards are highlighted.

Structural and Molecular Differences

*Calculated based on molecular formula. ‡CAS number unspecified in .

- The tetrahydroquinoline in introduces partial saturation, reducing aromaticity and altering electronic properties compared to the fully aromatic target compound .

Halide Group Reactivity :

- Sulfonyl chlorides ( and ) are more reactive than fluorides due to the weaker C–Cl bond, making them prone to hydrolysis and nucleophilic substitution. This reactivity is reflected in their H314 hazard (severe skin burns) .

- Sulfonyl fluorides are more stable under physiological conditions, favoring applications requiring prolonged stability.

Research Findings and Implications

Reactivity vs. Stability : The chloride analogs’ higher reactivity makes them suitable for synthetic intermediates, while the fluoride’s stability favors biomedical applications.

Structural Modifications: The methyl group in may improve pharmacokinetic properties but complicates purification due to increased hydrophobicity .

Safety : Sulfonyl chlorides require stringent safety protocols (e.g., P280, P310 precautionary statements) compared to fluorides .

Q & A

Q. What are the standard synthetic methods for preparing 2-Oxo-1H-quinoline-6-sulfonyl fluoride, and what key reagents are involved?

Methodological Answer: The synthesis typically involves cyclization of precursors like 2-amino-4-fluorobenzoic acid, followed by sulfonylation. Key steps include:

Cyclization : Use phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the quinoline core .

Sulfonylation : Introduce the sulfonyl fluoride group using sulfur trioxide (SO₃) or fluorosulfonic acid derivatives under anhydrous conditions .

Purification : Employ column chromatography or recrystallization with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Q. Critical Reagents :

- POCl₃ (cyclization)

- SO₃-pyridine complex (sulfonylation)

- Sodium bicarbonate (neutralization) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., quinoline ring protons at δ 7.5–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typical for research-grade material) using C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S, F content within ±0.4% of theoretical values) .

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Structural confirmation | Chemical shifts, coupling constants |

| HPLC | Purity assessment | Retention time, peak symmetry |

| MS (Mass Spectrometry) | Molecular weight verification | m/z ratio |

Advanced Research Questions

Q. How should researchers design experiments to address discrepancies in reported reaction yields for this compound synthesis?

Methodological Answer:

Controlled Variable Testing : Systematically vary parameters (temperature, pH, solvent polarity) and compare yields. For example, reactions in DMF at 60°C yield 75% vs. 59% in THF at room temperature .

Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., pH > 8.0 reduces side reactions) .

Reproducibility Checks : Replicate literature protocols with strict adherence to anhydrous conditions, as moisture degrades sulfonyl fluoride intermediates .

Q. What strategies can be employed to optimize the sulfonylation step in the synthesis under varying pH conditions?

Methodological Answer:

- Alkaline Conditions (pH 8–10) : Enhance nucleophilic attack on the sulfonyl chloride intermediate but risk hydrolysis. Use buffered systems (e.g., NaHCO₃) to stabilize reactive species .

- Acidic Conditions (pH 2–4) : Minimize hydrolysis but reduce reaction rate. Optimize by adding catalytic amounts of DMAP to accelerate sulfonylation .

| pH Range | Advantages | Risks | Yield Range |

|---|---|---|---|

| 2–4 | Reduced hydrolysis | Slow kinetics | 50–60% |

| 8–10 | Faster reaction | Hydrolysis at extremes | 70–80% |

Q. How can structure-activity relationship (SAR) studies be conducted to evaluate the bioactivity of 2-Oxo-1H-quinoline derivatives?

Methodological Answer:

Structural Modifications :

- Core Modifications : Introduce substituents (e.g., chloro, methyl) at positions 3 or 4 to assess steric effects .

- Sulfonyl Group Replacement : Compare sulfonamide/sulfonic acid analogs to evaluate fluoride-specific interactions .

Bioassays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.

- Cellular Uptake : Measure intracellular accumulation via LC-MS in cancer cell lines (e.g., HeLa) .

Key Finding : Fluorine at position 6 enhances membrane permeability, while the sulfonyl fluoride group acts as a covalent warhead in enzyme inhibition .

Q. How to resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

- Standardized Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO < 0.1% v/v) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, IC₅₀ values for kinase inhibition vary ±20% due to assay temperature differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.